溴化镉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

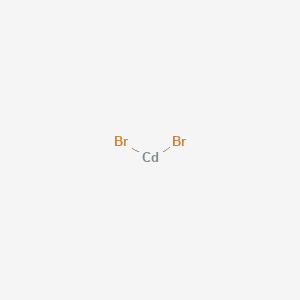

Cadmium dibromide is a cadmium halide represented by the chemical formula CdBr2. It is a compound that can form various complexes with different ligands, including pyridine-N-oxide, amino acids, and their derivatives. Cadmium is a heavy metal widely used in industry and is known for its toxicity and environmental impact. It has no known physiological function but is suggested to mimic the function of steroid hormones . Cadmium dibromide complexes have been studied for their crystal structures and coordination modes, which often involve cadmium in a distorted octahedral geometry .

Synthesis Analysis

The synthesis of cadmium dibromide complexes can be achieved through various methods. For instance, the synthesis of a ternary all-inorganic cesium cadmium bromide, Cs7Cd3Br13, was successfully performed using a simple solvent evaporation method . Other cadmium(II) complexes have been synthesized by reacting cadmium with different ligands such as 4-aminobenzoic acid and dicyanamide, resulting in various coordination polymers .

Molecular Structure Analysis

Cadmium dibromide complexes exhibit diverse molecular structures. For example, the Cs7Cd3Br13 compound features cadmium atoms coordinated with bromine atoms in isolated [CdBr4]2- tetrahedrons and corner-shared [CdBr6]4- octahedral chains . Other complexes demonstrate cadmium in a distorted octahedral geometry with coordination to ligands such as pyridine-N-oxide, amino acids, and dicyanamide . The crystal structures of these complexes reveal the versatility of cadmium in forming different coordination environments.

Chemical Reactions Analysis

The chemical reactivity of cadmium dibromide complexes can be inferred from their coordination behavior. Cadmium can easily transition between different coordination numbers, and the cadmium-halide bond can be broken and reformed in various structural arrangements . The ability of cadmium to form stable complexes with a variety of ligands indicates its potential for diverse chemical reactions.

Physical and Chemical Properties Analysis

Cadmium dibromide complexes have been characterized for their physical and chemical properties. The optical properties of Cs7Cd3Br13, for instance, include an orange emission at 630 nm upon UV light exposure, with a photoluminescence quantum yield of 9.85% . The crystal structures of cadmium complexes with amino acids reveal their potential for forming one-dimensional polymers and two-dimensional layers, which could influence their physical properties . Additionally, cadmium complexes with dicyanamide exhibit a 2-D layer structure that condenses into a 3-D structure through π-π interactions .

科学研究应用

毒性和健康危害

镉,包括溴化镉等化合物,因其毒性和健康危害而成为科学审查的主题。研究强调了其严重的毒性,这在上个世纪成为关注的焦点。镉与各种毒性作用有关,包括器官损伤和潜在的致癌物 (Godt 等人,2006 年); (Waisberg 等人,2003 年)。

环境影响

镉对环境的影响也是一个重要的研究课题。它通常存在于工业地区,并且会污染水、土壤和空气。研究重点关注其在生物中积累以及由于生物富集而产生的后续健康风险 (García-Esquinas 等人,2014 年)。

工业和农业用途

尽管有毒性,但镉被广泛用于工业中,特别是在镀锌、电镀、电池制造以及合金、颜料、塑料和化肥的生产中。其广泛的工业和农业用途引起了对其安全管理和处置的担忧 (Byrne 等人,2009 年)。

去除和处理方法

研究致力于开发从环境中去除镉的方法。这包括使用离子交换树脂、生物吸附过程,以及探索各种材料在从水溶液中吸附镉离子的有效性 (Wong 等人,2014 年); (Azizi 等人,2021 年)。

生物系统中的镉

镉与生物系统的相互作用,特别是它与钙、锌和铁等必需金属的干扰,一直是关注的焦点。这种干扰会破坏各种细胞功能和过程,从而导致动物细胞中的毒性 (Martelli 等人,2006 年)。

潜在的治疗用途

尽管有毒性,但有研究探索镉配合物的生物活性,这可能具有治疗意义。然而,这方面的研究是有限的,需要进一步探索 (Bastos 等人,2021 年)。

作用机制

Target of Action

Cadmium dibromide, also known as Cadmium bromide, ultra dry, 99.999% (metals basis), dibromocadmium, CdBr2, or MFCD00015996, is a prevalent environmental contaminant . The primary targets of Cadmium dibromide are cellular components such as mitochondria and DNA . It interacts with these targets, causing extensive damage at the cellular and tissue levels .

Mode of Action

Cadmium dibromide exerts its effects through various biochemical and molecular mechanisms. It induces oxidative stress, disrupts calcium signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also interferes with signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, contributing to pathological conditions and carcinogenesis .

Biochemical Pathways

Cadmium dibromide affects several biochemical pathways. It induces oxidative stress, a pivotal mechanism behind its toxicity . It disrupts calcium signaling and interferes with cellular signaling pathways . It also causes epigenetic changes, including DNA methylation and histone modifications, which have a long-term impact on gene expression and disease manifestation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Cadmium dibromide play a crucial role in its bioavailability . It is absorbed into the body, distributed to various tissues, metabolized, and then excreted . These processes determine the extent of its toxic effects on the body .

Result of Action

The molecular and cellular effects of Cadmium dibromide’s action are extensive. It causes damage at the cellular and tissue levels, leading to various health issues . It induces oxidative stress, disrupts calcium signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . These changes can lead to pathological conditions and carcinogenesis .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Cadmium dibromide. Industrial processes, mining activities, and agricultural practices contribute to Cadmium contamination in the environment, impacting soil, water, and air quality . Atmospheric deposition of combustion emissions and urbanization also play crucial roles in the dissemination of Cadmium pollutants . These diverse anthropogenic activities can lead to the release of Cadmium into the environment through various pathways, posing risks to ecosystems and human health .

安全和危害

Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . Worker exposure to cadmium can occur in all industry sectors but mostly in manufacturing and construction .

未来方向

The future perspectives of cadmium-resistant bacteria and the future perspectives of genetic engineering, bioelectrochemical system, microbial aggregates and biosorption of cadmium by algae have been discussed . The industry’s voluntary product stewardship initiatives to collect and recycle cadmium containing products would contribute to the sustainable and safe use of cadmium in modern society .

属性

IUPAC Name |

dibromocadmium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Cd/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWJBEFBFLRCLH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Cd]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2Cd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium bromide (CdBr2) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3031776.png)

![1-[2-(Methylthio)-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3031777.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B3031778.png)

![Bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3031786.png)